The Dual-Reactivity Pivot: A Technical Guide to 3-Bromopropane-1-thiol for Advanced Synthesis
The Dual-Reactivity Pivot: A Technical Guide to 3-Bromopropane-1-thiol for Advanced Synthesis
Abstract
3-Bromopropane-1-thiol (HS-(CH₂)₃-Br) is a bifunctional molecule of significant strategic importance in modern organic synthesis, materials science, and drug development. Possessing both a nucleophilic thiol group and a carbon backbone terminating in an electrophilic C-Br bond, this reagent offers a versatile platform for the sequential or orthogonal introduction of sulfur-containing linkers. This guide provides an in-depth analysis of its core chemical properties, structural attributes, and reactivity profile. We will explore field-proven synthetic and analytical protocols, delve into the mechanistic underpinnings of its characteristic reactions, and highlight its application in high-value areas such as pharmaceutical intermediate synthesis and the fabrication of self-assembled monolayers (SAMs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique capabilities of this essential chemical building block.
Core Molecular Profile and Physicochemical Properties
3-Bromopropane-1-thiol is a colorless liquid characterized by a pungent odor typical of thiol compounds.[1] Its utility is defined by the two terminal functional groups, which exhibit distinct and predictable reactivity, allowing it to serve as a molecular linchpin in complex synthetic routes.[2]
Structure and Identification
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IUPAC Name: 3-bromopropane-1-thiol[3]
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Molecular Formula: C₃H₇BrS[3]
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CAS Number: 75694-39-2[3]
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InChI Key: PLMNEJBJFZHNGF-UHFFFAOYSA-N
Physicochemical Data
The following table summarizes the key physical and chemical properties of 3-Bromopropane-1-thiol, which are critical for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Molecular Weight | 155.06 g/mol | [1][3] |
| Density | 1.472 g/cm³ (at 25°C) | [1] |
| Boiling Point | 55-56 °C (at 12 Torr) | [1] |
| Flash Point | 56 °C (133 °F) | [1] |
| Refractive Index | 1.511 | [1] |
| Physical Form | Liquid | |
| Solubility | Insoluble in water, soluble in organic solvents. | N/A |
| Storage Temperature | -20°C, under inert atmosphere |
Synthesis and Purification: A Validated Protocol
The most reliable and common synthesis of 3-Bromopropane-1-thiol involves the mono-substitution of a 1,3-dihalopropane with a sulfur nucleophile. The key to success is controlling the stoichiometry to favor the monosubstituted product over the dithiol byproduct. The following protocol is based on well-established methodologies for related thiol syntheses.[4]
Causality of Experimental Design
The reaction proceeds via an Sₙ2 mechanism. 1,3-dibromopropane serves as the electrophilic backbone. Sodium hydrosulfide (NaSH) is chosen as a direct and potent sulfur nucleophile. Using a slight excess of 1,3-dibromopropane relative to the nucleophile statistically favors mono-alkylation and minimizes the formation of 1,3-propanedithiol. Ethanol is an effective polar protic solvent that solubilizes the ionic nucleophile while still permitting the Sₙ2 reaction to proceed efficiently. Post-reaction workup with a mild acid ensures the thiol is fully protonated, and vacuum distillation is the definitive method for purification, separating the product from unreacted starting material and non-volatile impurities.
Experimental Protocol: Synthesis of 3-Bromopropane-1-thiol
Materials:
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1,3-Dibromopropane (1.2 equivalents)
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Sodium hydrosulfide, hydrate (NaSH·xH₂O) (1.0 equivalent)
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Ethanol, 200 proof
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Deionized water
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1 M Hydrochloric acid (HCl)
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
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Anti-bumping granules
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydrosulfide (1.0 eq) in ethanol.
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Addition of Electrophile: To this stirring solution, add 1,3-dibromopropane (1.2 eq) dropwise at room temperature.
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Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent and visualizing with potassium permanganate stain).
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Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water.
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Extraction: Extract the aqueous layer three times with diethyl ether.
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Washing: Combine the organic extracts and wash sequentially with 1 M HCl, deionized water, and finally with brine. The acidic wash ensures the complete protonation of any thiolate salts.
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Add anti-bumping granules to the crude product and purify by vacuum distillation to yield 3-Bromopropane-1-thiol as a clear, colorless liquid.
Spectroscopic Characterization
Structural verification is paramount. The combination of NMR and IR spectroscopy provides a definitive fingerprint of 3-Bromopropane-1-thiol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The molecule's asymmetry results in three unique carbon environments and three distinct sets of proton signals. Based on established chemical shift principles for alkyl halides and thiols, the following assignments are predicted.[2][5]
Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):
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δ 3.55 (t, 2H, -CH₂Br): This triplet is the most downfield signal due to the strong deshielding effect of the adjacent electronegative bromine atom.
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δ 2.70 (q, 2H, -CH₂SH): This signal, often a quartet or triplet of triplets depending on coupling, is shifted downfield by the sulfur atom.
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δ 2.15 (quint, 2H, -CH₂-CH₂-CH₂-): The central methylene protons are shielded relative to the termini and are split by the four adjacent protons.
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δ 1.35 (t, 1H, -SH): The thiol proton signal is a triplet due to coupling with the adjacent methylene group. Its chemical shift can be variable and the peak may be broad; it is also exchangeable with D₂O.
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):
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δ 35.5 (-CH₂Br): The carbon directly bonded to bromine is the most deshielded carbon.
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δ 33.0 (-CH₂-): The central carbon atom.
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δ 23.5 (-CH₂SH): The carbon bonded to the thiol group.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides confirmation of the key functional groups.
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S-H Stretch: A characteristic weak, sharp absorption band is expected in the region of 2550–2600 cm⁻¹ . The presence of this peak is strong evidence for the thiol group.
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C-H Stretch: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹ .
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C-Br Stretch: A strong absorption in the fingerprint region, typically between 515-690 cm⁻¹ , corresponds to the carbon-bromine bond.
Chemical Reactivity and Mechanistic Pathways
The synthetic power of 3-Bromopropane-1-thiol lies in its ability to undergo reactions at two distinct sites, which can be addressed selectively based on the choice of reagents and conditions.
Nucleophilicity of the Thiol Group
The thiol group is weakly acidic and can be deprotonated by a base (e.g., NaOH, Et₃N) to form a thiolate anion (RS⁻). This thiolate is a potent nucleophile, significantly more so than its oxygen analog, the alkoxide.[2] It readily participates in Sₙ2 reactions with a wide range of electrophiles.
Caption: Formation of a nucleophilic thiolate and subsequent Sₙ2 reaction.
Electrophilicity of the Carbon-Bromine Bond
The C-Br bond is polarized, rendering the terminal carbon electrophilic. It is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles, while the thiol group remains protonated and less reactive under neutral or acidic conditions.
Caption: Sₙ2 reaction at the electrophilic C-Br terminus.
Applications in Research and Development
Pharmaceutical Synthesis and Bioconjugation
3-Bromopropane-1-thiol is a key intermediate for introducing a flexible, three-carbon sulfur-containing tether into pharmaceutical scaffolds.[1] A prominent application area is in bioconjugation, particularly for the development of radiopharmaceuticals. Thiol-reactive prosthetic groups are synthesized and then attached to biomolecules like peptides or antibodies via their cysteine residues. For example, a molecule containing a maleimide group can be radiolabeled and then reacted with a thiol-containing biomolecule. Conversely, a molecule like 3-bromopropane-1-thiol can be used to introduce a terminal thiol onto a molecule for subsequent conjugation.
Materials Science: Self-Assembled Monolayers (SAMs)
The strong affinity of sulfur for gold surfaces makes thiols ideal for forming highly ordered, self-assembled monolayers (SAMs).[2] 3-Bromopropane-1-thiol is particularly valuable as it creates a SAM with a surface of reactive alkyl bromide groups. This "functionalizable surface" can then be used to covalently attach a second layer of molecules, making it a cornerstone of sensor design, nanotechnology, and molecular electronics.
Protocol: Formation of a Bromo-Terminated SAM on Gold
Rationale: This protocol leverages the spontaneous chemisorption of the thiol group onto a clean gold surface. The molecules self-organize due to van der Waals interactions between the propyl chains, exposing the bromo groups at the monolayer-air interface. Anhydrous ethanol is used as the solvent to prevent oxidation and contamination.
Materials:
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Gold-coated substrate (e.g., gold-sputtered silicon wafer or glass slide)
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3-Bromopropane-1-thiol
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Anhydrous ethanol (200 proof)
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Clean glass vial with a sealable cap
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Tweezers
Procedure:
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Substrate Cleaning: Thoroughly clean the gold substrate. A common method is immersion in "Piranha solution" (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂; EXTREME CAUTION IS ADVISED ) for 10 minutes, followed by copious rinsing with deionized water and then ethanol. Dry the substrate under a gentle stream of nitrogen.
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Solution Preparation: Prepare a 1-5 mM solution of 3-Bromopropane-1-thiol in anhydrous ethanol in the glass vial.
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Self-Assembly: Using clean tweezers, fully immerse the gold substrate in the thiol solution. Seal the vial to minimize exposure to air. Purging the headspace with nitrogen is recommended for the highest quality films.
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Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature.
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Rinsing and Drying: Remove the substrate from the solution, rinse thoroughly with fresh ethanol to remove any physisorbed molecules, and dry under a stream of nitrogen. The functionalized substrate is now ready for use or further modification.
Safety and Handling
3-Bromopropane-1-thiol is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.
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GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
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Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
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Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from ignition sources. For long-term storage, keep in a freezer at -20°C under an inert atmosphere (e.g., nitrogen or argon).
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Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
As a dual-functionalized reagent, 3-Bromopropane-1-thiol provides a reliable and versatile tool for the modern synthetic chemist. Its predictable reactivity, governed by classic Sₙ2 mechanisms at two distinct sites, allows for its strategic incorporation as a linker in pharmaceuticals, a surface anchor in materials science, and a building block in complex organic synthesis. A thorough understanding of its properties, handling requirements, and reaction protocols, as detailed in this guide, is essential for unlocking its full potential in research and development.
References
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National Center for Biotechnology Information. (n.d.). 3-Bromopropane-1-thiol. PubChem Compound Database. Retrieved from [Link]
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MDPI. (2019). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. PMC. Retrieved from [Link]
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Sciencemadness Discussion Board. (2015). Preparation of 1,3-dibromopropane. Retrieved from [Link]
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Wikipedia. (n.d.). 1,3-Dibromopropane. Retrieved from [Link]
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YouTube. (2019). Making 1,3-Dibromopropane. Retrieved from [Link]
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ResearchGate. (2016). A New and Effective Approach to the Synthesis of Sulforaphane. Retrieved from [Link]
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Theranostics. (2024). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Retrieved from [Link]
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